molecular formula C16H10N2O6 B12437643 4-Nitrophenyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

4-Nitrophenyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B12437643
M. Wt: 326.26 g/mol
InChI Key: WLSUFRSFIWKQFL-UHFFFAOYSA-N
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Description

4-Nitrophenyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a nitrophenyl group and a tetrahydroisoquinoline core, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

The synthesis of 4-Nitrophenyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves multiple steps. One common synthetic route includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and controlled environments to ensure the desired product is obtained with high yield and purity.

Industrial production methods for such compounds may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to maintain consistency and efficiency in production.

Chemical Reactions Analysis

4-Nitrophenyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the nitrophenyl group, where reagents like halogens or nitro groups can be introduced under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs .

Scientific Research Applications

4-Nitrophenyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the tetrahydroisoquinoline core can interact with various enzymes and receptors in biological systems. These interactions can lead to the modulation of cellular processes, including signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

4-Nitrophenyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C16H10N2O6

Molecular Weight

326.26 g/mol

IUPAC Name

(4-nitrophenyl) 1,4-dioxo-2,3-dihydroisoquinoline-3-carboxylate

InChI

InChI=1S/C16H10N2O6/c19-14-11-3-1-2-4-12(11)15(20)17-13(14)16(21)24-10-7-5-9(6-8-10)18(22)23/h1-8,13H,(H,17,20)

InChI Key

WLSUFRSFIWKQFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(NC2=O)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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